![molecular formula C26H24ClN3O2 B2961331 1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847396-57-0](/img/structure/B2961331.png)

1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

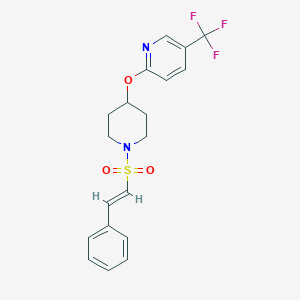

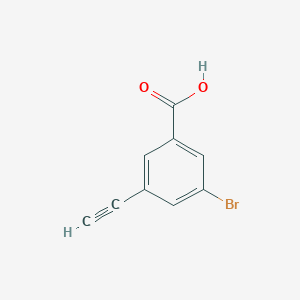

The compound “1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyrrolidin-2-one ring, which is a five-membered lactam . The molecule also contains a benzyl group and a 4-chlorophenoxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzimidazole ring and the pyrrolidin-2-one ring contribute to the rigidity of the molecule, while the benzyl group and the 4-chlorophenoxyethyl group add to its complexity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. As mentioned earlier, reactions at the benzylic position are common and include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Catalytic Applications

Research conducted by Öznur Doğan Ulu et al. (2017) involved the synthesis of benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes. These compounds were tested for their efficacy in the alkylation of pyrrolidine with alcohols, demonstrating excellent catalytic activity in this reaction (Öznur Doğan Ulu, N. Gürbüz, & I. Özdemir, 2017). This suggests that benzimidazole derivatives can be potent catalysts in organic synthesis.

Medicinal Chemistry Applications

The structural analysis of certain benzimidazole derivatives, as described by Hong-qiang Liu et al. (2012), provides valuable insights into their potential medicinal applications. The study detailed the crystal structure of a benzimidazole compound, offering a foundation for understanding how such molecules might interact with biological targets (Hong-qiang Liu et al., 2012).

Materials Science Applications

Martin Sweeney et al. (2017) explored an environmentally friendly synthesis of pyrrolo[1,2-a]benzimidazoles using hydrogen peroxide in ethyl acetate. This method yielded high-quality compounds without the need for organic-aqueous extraction or chromatography, highlighting the potential of benzimidazole derivatives in the development of new materials (Martin Sweeney et al., 2017).

Future Directions

properties

IUPAC Name |

1-benzyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2/c27-21-10-12-22(13-11-21)32-15-14-30-24-9-5-4-8-23(24)28-26(30)20-16-25(31)29(18-20)17-19-6-2-1-3-7-19/h1-13,20H,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNBISXIMSBSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![Ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2961252.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide](/img/structure/B2961257.png)

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)

![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)